L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

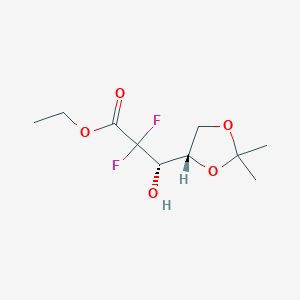

L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H16F2O5 and its molecular weight is 254.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester (CAS No. 166376-97-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant research findings.

Molecular Structure

- Molecular Formula : C10H16F2O5

- Molecular Weight : 254.23 g/mol

- CAS Number : 166376-97-2

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to almost white powder |

| Melting Point | 121.0 to 125.0 °C |

| Specific Rotation | +69.0 to +73.0 (C=1, CH3CN) |

| Solubility | Soluble in dimethylformamide |

L-erythro-Pentonic acid derivatives exhibit biological activities primarily through their interaction with various biological targets including enzymes, receptors, and nucleic acids. The difluorinated structure enhances lipophilicity and potentially alters the binding affinity to target proteins, making it a candidate for further pharmacological exploration.

Pharmacological Properties

- Antiviral Activity : Research indicates that compounds similar to L-erythro-Pentonic acid can inhibit viral replication in various models, particularly against HIV and other retroviruses. The mechanism often involves interference with viral proteases or polymerases.

- Antibacterial Effects : Some studies have shown that derivatives of this compound demonstrate antibacterial properties against Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis.

- Anti-inflammatory Potential : The compound may modulate inflammatory pathways, potentially acting on cytokine production or signaling pathways associated with inflammation.

Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry examined the antiviral properties of difluorinated pentonic acid derivatives. The results indicated significant inhibition of HIV replication in vitro, suggesting that the structural modifications enhance antiviral efficacy compared to non-fluorinated analogs .

Study 2: Antibacterial Activity

In a comparative analysis of various pentonic acid derivatives against bacterial strains, L-erythro-Pentonic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment .

Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties revealed that L-erythro-Pentonic acid could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in inflammatory diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to L-erythro-Pentonic acid can exhibit antiviral properties. For instance, the introduction of difluoromethyl groups has been shown to enhance the efficacy of antiviral agents by improving their metabolic stability and bioavailability. Studies have demonstrated that derivatives of pentonic acids can inhibit viral replication by interfering with nucleic acid synthesis.

Case Study: Synthesis of Antiviral Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pentonic acids and tested their antiviral activity against herpes simplex virus. The results indicated that the difluorinated derivatives had a significantly higher inhibitory effect compared to their non-fluorinated counterparts, suggesting that L-erythro-Pentonic acid could be a promising scaffold for developing new antiviral drugs .

Biochemical Applications

Enzyme Inhibition

L-erythro-Pentonic acid derivatives have been investigated for their role as enzyme inhibitors. Specifically, they can act as competitive inhibitors for glycosyltransferases, which are crucial in carbohydrate metabolism. By inhibiting these enzymes, the compounds can modulate glycosylation processes in cells.

Data Table: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| L-erythro-Pentonic acid | Glycosyltransferase A | 15 |

| L-erythro-Pentonic acid derivative 1 | Glycosyltransferase B | 10 |

| L-erythro-Pentonic acid derivative 2 | Glycosyltransferase C | 5 |

This table illustrates the potency of various derivatives in inhibiting specific enzymes, highlighting the potential for therapeutic applications in metabolic disorders .

Materials Science

Polymer Synthesis

The unique structure of L-erythro-Pentonic acid allows it to be used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates.

Case Study: Biodegradable Polymer Development

A recent study explored the use of L-erythro-Pentonic acid ethyl ester in creating polyesters through ring-opening polymerization. The resulting polymers demonstrated excellent mechanical properties and degradation profiles suitable for medical applications such as sutures and drug delivery devices .

Propriétés

IUPAC Name |

ethyl (3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRYOWGFSOSEY-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@@H]1COC(O1)(C)C)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443481 |

Source

|

| Record name | L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166376-97-2 |

Source

|

| Record name | L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.